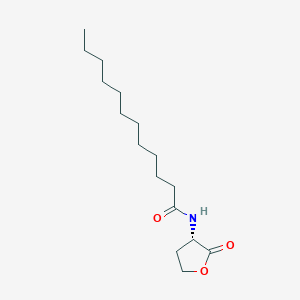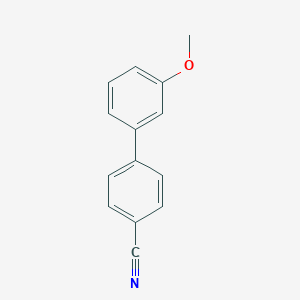
Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
カタログ番号 B169722
CAS番号:
127918-92-7
分子量: 268.72 g/mol
InChIキー: KMZCBFMFOJXUMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate” is a chemical compound with the empirical formula C8H6ClN3S . It is a derivative of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 229-233 °C (lit.) . Its predicted boiling point is 383.9±44.0 °C, and its predicted density is 1.461±0.06 g/cm3 .科学的研究の応用
Antiviral Activity
- Application Summary: This compound has been synthesized and tested for its antiviral activity . It was found to have certain anti-tobacco mosaic virus activity .
- Methods of Application: The compound was synthesized in six steps starting from 4-chlorobenzoic acid. The process involved esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .
- Results: The bioassay tests showed that certain derivatives of this compound possessed anti-tobacco mosaic virus activity .
Antioxidant Activity
- Application Summary: Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Methods of Application: The antioxidant activity of thiazole derivatives can be assessed using various biochemical assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .
- Results: The specific results would depend on the exact derivative being tested, but in general, thiazole derivatives have shown promising antioxidant activity .
Anti-inflammatory Activity
- Application Summary: Some thiazole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease.
- Methods of Application: The anti-inflammatory activity of thiazole derivatives can be assessed using various in vitro and in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats .
- Results: Again, the specific results would depend on the exact derivative being tested, but some thiazole derivatives have shown significant anti-inflammatory activity .
Antimicrobial Activity
- Application Summary: Thiazole derivatives, such as sulfathiazole, have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various bacterial infections.
- Methods of Application: The antimicrobial activity of thiazole derivatives can be assessed using various in vitro assays, such as the disk diffusion method and the broth dilution method .
- Results: Some thiazole derivatives have shown significant antimicrobial activity against a range of bacterial species .
Anticonvulsant Activity
- Application Summary: Certain thiazole derivatives have been found to possess anticonvulsant properties . This makes them potentially useful in the treatment of conditions characterized by seizures, such as epilepsy.
- Methods of Application: The anticonvulsant activity of thiazole derivatives can be assessed using various in vivo models of seizures, such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test .
- Results: Some thiazole derivatives have shown significant anticonvulsant activity in these tests .
Antitumor Activity
- Application Summary: Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . This makes them potentially useful in the treatment of various types of cancer.
- Methods of Application: The antitumor activity of thiazole derivatives can be assessed using various in vitro and in vivo models of cancer, such as cell proliferation assays and xenograft models .
- Results: Some thiazole derivatives have shown significant antitumor activity against a range of cancer cell lines .
Safety And Hazards
特性
IUPAC Name |
methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZCBFMFOJXUMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376911 |
Source


|
| Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
CAS RN |
127918-92-7 |
Source


|
| Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(Trimethylsilyl)furo[3,2-b]pyridine
111079-44-8
3-Bromobenzylmethylsulfone
153435-84-8
4,6-Difluoro-2-(methylthio)pyrimidine
122815-08-1

![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
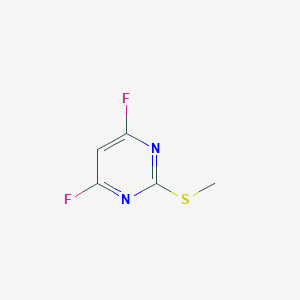
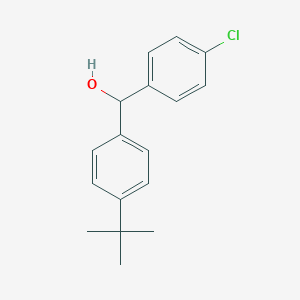
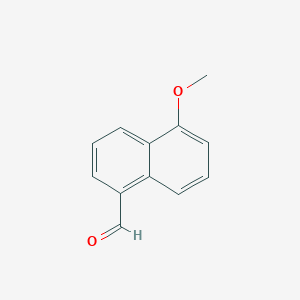
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)
![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)
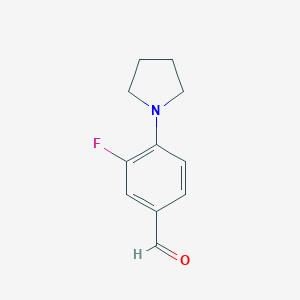
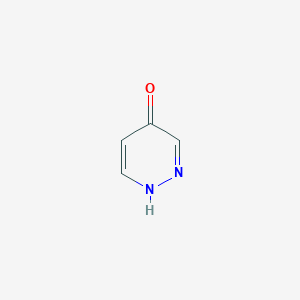
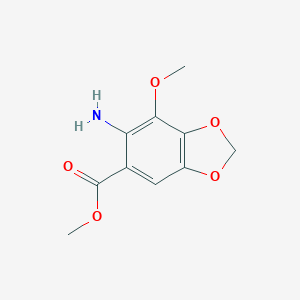
![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)
